

ATTO 488 Alkyne: A Technical Guide for Advanced Fluorescence Labeling

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Compound of Interest

Compound Name: ATTO 488 alkyne

Cat. No.: B15554846

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For Researchers, Scientists, and Drug Development Professionals

ATTO 488 alkyne is a high-performance, fluorescent probe engineered for the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".^{[1][2]} This rhodamine-based dye is characterized by its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for a wide range of applications in life sciences and drug discovery.^{[3][4][5]} Its alkyne functional group allows for the covalent attachment to azide-modified molecules with high specificity and efficiency.^{[5][6]}

Core Properties and Characteristics

ATTO 488 is a hydrophilic fluorescent label that exhibits strong absorption and high fluorescence.^{[5][7]} These properties, combined with its thermal and photochemical stability, make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.^{[2][3][8]} The fluorescence of ATTO 488 is efficiently excited by the 488 nm line of an Argon-Ion laser.^{[3][5]}

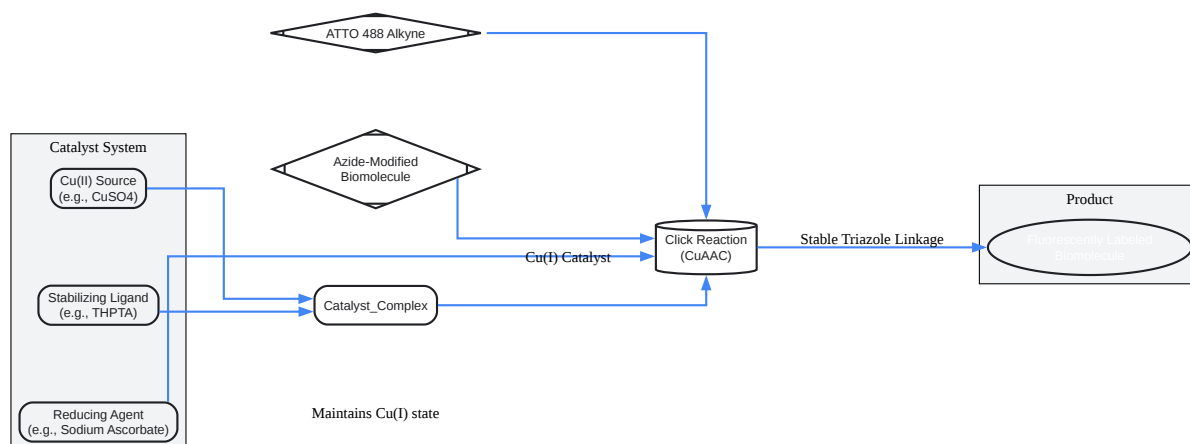
Spectral and Physicochemical Properties

The key spectral and physical characteristics of **ATTO 488 alkyne** are summarized below. These properties are crucial for designing and executing fluorescence-based experiments.

Property	Value	Reference
Molecular Weight (MW)	741 g/mol	[7]
Excitation Maximum (λ_{abs})	500 nm	[6][7]
Emission Maximum (λ_{fl})	520 nm	[6][7]
Molar Extinction Coefficient (ϵ_{max})	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[6][7]
Fluorescence Quantum Yield (η_{fl})	80%	[7]
Fluorescence Lifetime (τ_{fl})	4.1 ns	[7]
Correction Factor (CF260)	0.22	[6][7]
Correction Factor (CF280)	0.09	[6][7]
Recommended Storage	-20°C, protected from light	[5][7]

Principle of "Click Chemistry" Labeling

ATTO 488 alkyne is primarily utilized in click chemistry, a set of biocompatible reactions that are rapid, selective, and high-yielding.[6] The most common form is the copper(I)-catalyzed reaction between an alkyne (like **ATTO 488 alkyne**) and an azide-modified biomolecule. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the target molecule. The alkyne and azide groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific with minimal background.[6]



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Fig. 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Applications in Research and Development

The versatility of **ATTO 488 alkyne** makes it suitable for a broad array of applications in both basic research and therapeutic development.

- Super-Resolution Microscopy: Its high photostability and quantum yield are ideal for techniques like PALM, dSTORM, and STED.[2][3][7]
- Flow Cytometry (FACS): The bright fluorescence of ATTO 488 allows for clear and sensitive detection of labeled cells.[3][7]

- Fluorescence In-Situ Hybridization (FISH): It can be used to label oligonucleotides for the detection of specific DNA or RNA sequences.[3][9]
- Protein and Antibody Labeling: **ATTO 488 alkyne** can be used to fluorescently tag proteins and antibodies for various immunoassays and imaging studies.[4][8]
- High-Throughput Screening (HTS): Its robust performance is beneficial in automated fluorescence-based screening assays.

Experimental Protocols

Below are generalized protocols for labeling oligonucleotides and cell lysates using **ATTO 488 alkyne** via a copper-catalyzed click reaction. These should serve as a starting point, and optimization may be required for specific applications.

Labeling of Oligonucleotides and DNA

This protocol describes the labeling of alkyne-modified oligonucleotides with an azide-functionalized ATTO 488, though the reverse (alkyne-dye and azide-oligo) is also common.

Materials:

- Alkyne-modified oligonucleotide
- ATTO 488 Azide
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- Nuclease-free water
- DMSO (if needed to dissolve the dye)

Procedure:

- Prepare Stock Solutions:

- THPTA: 200 mM in nuclease-free water.
- CuSO₄: 100 mM in nuclease-free water.
- ATTO 488 Azide: 10 mM in DMSO or water.
- Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
- Alkyne-Oligonucleotide: Resuspend to a desired concentration in nuclease-free water.
- Catalyst Preparation: A few minutes before the reaction, mix CuSO₄ and THPTA in a 1:2 molar ratio.
- Reaction Assembly:
 - In a microcentrifuge tube, combine the alkyne-oligonucleotide and a 4-50 molar excess of ATTO 488 Azide.
 - Add 25 equivalents of the pre-mixed THPTA/CuSO₄ catalyst.
 - Initiate the reaction by adding 40 equivalents of freshly prepared sodium ascorbate.
- Incubation: Let the reaction proceed for 30-60 minutes at room temperature, protected from light.[\[10\]](#)[\[11\]](#)
- Purification: Purify the labeled oligonucleotide using ethanol precipitation or another suitable method to remove excess reagents.[\[6\]](#)

Labeling of Cell Lysates

This protocol is for labeling azide- or alkyne-modified proteins within a cell lysate.

Materials:

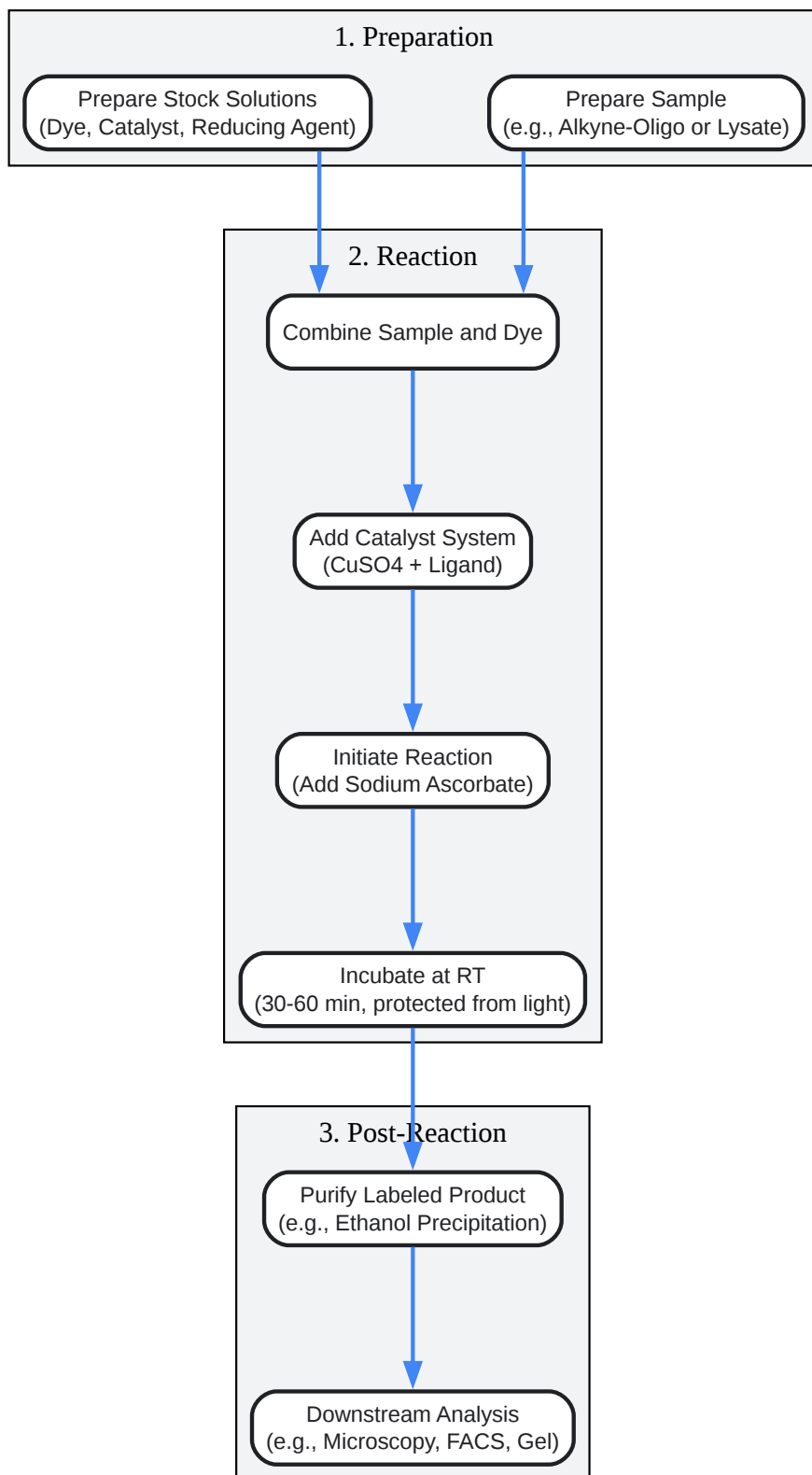
- Cell lysate containing modified proteins
- **ATTO 488 Alkyne** (or Azide)
- THPTA

- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- PBS buffer (pH 7.4)

Procedure:

- Prepare Stock Solutions:
 - THPTA: 100 mM in water.
 - CuSO₄: 20 mM in water.
 - Sodium Ascorbate: 300 mM in water (prepare fresh).
 - **ATTO 488 Alkyne**: 1-2.5 mM in DMSO or water.
- Reaction Assembly: For each sample, in a microcentrifuge tube, add the following:
 - 50 μL of protein lysate (1-5 mg/mL).
 - 90-100 μL of PBS buffer.
 - Add **ATTO 488 Alkyne** to a final concentration of 2-40 μM (start with 20 μM and optimize).
[\[12\]](#)
 - Add 10 μL of 100 mM THPTA solution and vortex briefly.
 - Add 10 μL of 20 mM CuSO₄ solution and vortex briefly.
- Initiation and Incubation:
 - Initiate the reaction by adding 10 μL of 300 mM sodium ascorbate solution and vortex.[\[11\]](#)
[\[12\]](#)
 - Incubate for 30 minutes at room temperature, protected from light.

- Downstream Processing: The labeled proteins in the lysate are now ready for analysis, which may include protein precipitation, gel electrophoresis, or mass spectrometry.



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Fig. 2: General Experimental Workflow for Click Chemistry Labeling.

Storage and Handling

ATTO 488 alkyne and its derivatives are typically shipped at ambient temperature as a lyophilized solid.[5] Upon receipt, it is crucial to store the product at -20°C and protect it from light and moisture.[5][7] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[5] When stored correctly, the reagent is stable for at least three years.[6] For creating stock solutions, polar solvents such as DMF or DMSO are recommended.[5]

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